Tris(dibenylideneacetone)dipalladium-chloroform

Beschreibung

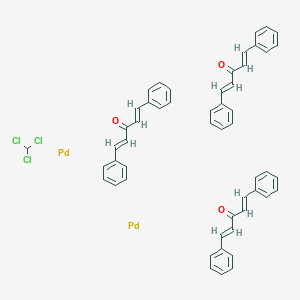

Tris(dibenylideneacetone)dipalladium-chloroform adduct (CAS 52522-40-4) is a Pd(0) organometallic complex widely employed as a precatalyst in cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. Its molecular formula is C₅₂H₄₃Cl₃O₃Pd₂, with a molecular weight of 1035.10 g/mol . The chloroform adduct stabilizes the complex, enhancing its shelf life and solubility in organic solvents like toluene and dioxane . It appears as a black to purple crystalline powder with a melting point of 131–135°C and is insoluble in water .

Eigenschaften

IUPAC Name |

chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAMMBFJMYMQTO-FNEBRGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H43Cl3O3Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452403 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-40-4 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Two-Step Precipitation-Recrystallization Method

This approach, detailed in patent EP2536662B1, involves:

-

Formation of a Pd(II) Intermediate : PdCl₂ is reacted with lithium chloride (LiCl) in ethanol under nitrogen to form Li₂PdCl₄. The mixture is stirred for 12–24 hours at 25°C to ensure complete complexation.

-

Reduction and Adduct Formation : The Li₂PdCl₄ solution is added to a mixture of dba, chloroform, sodium acetate (NaOAc), and ethanol. The reaction proceeds at 50–53°C for 1–3 hours, during which Pd(II) is reduced to Pd(0), and chloroform coordinates to the metal center.

Critical Parameters :

-

Temperature : Heating above 49°C ensures dba solubility, while temperatures exceeding 53°C risk decomposition.

-

Stoichiometry : A Pd:dba ratio of 2:3.2 minimizes residual Pd(II) impurities.

-

Atmosphere : Strict inert conditions (N₂ or Ar) prevent Pd(0) oxidation.

The product is isolated by cooling to 25°C, filtering, and washing with water and ethanol. Recrystallization from chloroform-ether yields crystalline [Pd₂(dba)₃·CHCl₃] with >95% purity.

Single-Pot Synthesis via Direct Reduction

A simplified method avoids isolation of intermediates by combining PdCl₂, dba, and NaOAc in a chloroform-ethanol solvent system. The exothermic reduction of Pd(II) to Pd(0) is moderated by slow addition of dba (0.5–1 hour) at 50°C. This method reduces handling but requires precise stoichiometric control to prevent colloidal palladium formation.

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-efficiency and scalability. Key modifications include:

-

Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction times by 40% compared to batch processes.

-

Solvent Recovery Systems : Chloroform and ethanol are distilled and reused, lowering production costs.

-

Quality Control Metrics : X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensure Pd(0) content >99% and residual Pd(II) <0.1%.

Table 1: Comparison of Synthesis Methods

Factors Influencing Product Quality

Ligand Purity and Stoichiometry

Impurities in dba (e.g., benzylideneacetone byproducts) hinder coordination, leading to incomplete Pd(0) formation. Recrystallization of dba from hot ethanol prior to use improves yields by 12–15%. Excess dba (3.2 equivalents per Pd) ensures complete reduction but must be balanced against cost.

Solvent Composition

Chloroform serves dual roles as a solvent and coordinating agent, stabilizing the Pd(0) center. Ethanol co-solvents enhance dba solubility but must be anhydrous to prevent Pd oxidation.

Base Selection

Weak bases like NaOAc facilitate deprotonation without promoting side reactions. Strong bases (e.g., NaOH) cause palladium aggregation, reducing catalytic activity.

Challenges and Mitigation Strategies

-

Oxygen Sensitivity : Pd(0) rapidly oxidizes in air. Industrial reactors use nitrogen-sparged solvents and glove-box isolation for product handling.

-

Chloroform Residuals : Residual CHCl₃ in the final product is minimized via vacuum drying (20–40°C, 1–30 mbar).

-

Particle Size Control : Nanoscale Pd(0) aggregates are avoided by maintaining reaction temperatures below 55°C and using ultrasonic agitation during crystallization.

Emerging Innovations

Recent advances focus on ligand design to replace dba with air-stable alternatives (e.g., biarylphosphines) and solvent-free mechanochemical synthesis. However, [Pd₂(dba)₃·CHCl₃] remains the benchmark due to its proven efficacy in diverse coupling reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(dibenylideneacetone)dipalladium-chloroform undergoes various types of reactions, including:

Oxidative Addition: The compound facilitates the oxidative addition of aryl halides.

Reductive Elimination: It promotes reductive elimination reactions to form carbon-carbon or carbon-heteroatom bonds.

Substitution Reactions: The compound is involved in substitution reactions where ligands are exchanged.

Common Reagents and Conditions:

Suzuki Cross-Coupling: Uses aryl halides and boronic acids under basic conditions.

Heck Coupling: Involves aryl halides and alkenes in the presence of a base.

Buchwald-Hartwig Amination: Utilizes aryl halides and amines with a base.

Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and arylamines .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cross-Coupling Reactions

Tris(dibenzylideneacetone)dipalladium is widely recognized for its role as a catalyst in cross-coupling reactions, including:

- Heck Reaction : Utilized for the coupling of aryl halides with alkenes to form substituted alkenes.

- Suzuki Coupling : Facilitates the reaction between aryl halides and boronic acids to synthesize biaryl compounds.

- Stille Coupling : Involves the coupling of organostannanes with aryl halides.

These reactions benefit from the high selectivity and efficiency provided by this palladium complex, making it a valuable tool in synthetic organic chemistry.

Table 1: Summary of Cross-Coupling Reactions Using Pd(dba)

| Reaction Type | Substrates Involved | Products Produced |

|---|---|---|

| Heck Reaction | Aryl halides + Alkenes | Substituted Alkenes |

| Suzuki Coupling | Aryl halides + Boronic Acids | Biaryl Compounds |

| Stille Coupling | Organostannanes + Aryl Halides | Aryl-Stannane Couplings |

Asymmetric Synthesis

Tris(dibenzylideneacetone)dipalladium is also employed in asymmetric transformations, which are crucial for producing chiral compounds. Notable applications include:

- Asymmetric Allylic Alkylation : This method allows for the synthesis of chiral chromans and other complex molecules through the enantioselective alkylation of allylic substrates.

- C−C Bond Formation : The complex catalyzes enantioselective C−C bond formation, leading to diverse chiral products.

Case Study: Asymmetric Allylic Alkylation

In a study by , Pd(dba) was used to achieve high enantioselectivity in the allylic alkylation of ketones, demonstrating its effectiveness in producing valuable chiral intermediates.

Biological Applications

Recent research has highlighted the biological activity of Tris(dibenzylideneacetone)dipalladium, particularly in cancer research:

- N-myristoyltransferase-1 (NMT-1) Inhibition : The compound has been shown to inhibit NMT-1, which plays a role in oncogenic signaling pathways such as MAPK and STAT3. This inhibition has led to antiproliferative effects against melanoma cells both in vitro and in vivo .

Mechanistic Insights

The catalytic mechanism of Tris(dibenzylideneacetone)dipalladium involves several key steps:

- Formation of Active Palladium Species : The complex dissociates to form active Pd(0), which participates in the catalytic cycle.

- Substrate Coordination : The substrate coordinates to the palladium center, facilitating subsequent reaction steps.

- Product Formation and Release : After the reaction proceeds, products are released, regenerating the catalyst for further cycles.

Wirkmechanismus

The compound acts as a precatalyst, which upon activation, generates palladium (0) species. These active species facilitate various catalytic cycles by undergoing oxidative addition, transmetalation, and reductive elimination steps. The molecular targets include aryl halides, alkenes, and amines, and the pathways involve the formation and cleavage of palladium-carbon and palladium-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Compounds for Comparison:

Tris(dibenylideneacetone)dipalladium(0) (CAS 51364-51-3): Non-chloroform adduct form.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) complex with phosphine ligands.

Palladium(II) acetate (Pd(OAc)₂): A Pd(II) precursor for catalytic systems.

Catalytic Performance

Pd₂(dba)₃·CHCl₃ :

- Excels in ligand-rich environments, facilitating ligand exchange with phosphines (e.g., SPhos, Xantphos) to form active catalytic species .

- Effective in aryl halide couplings (e.g., aryl bromides and chlorides) under mild conditions (e.g., 120°C, 18 hours in dioxane) .

- Lower catalyst loading (1.5–4 mol%) compared to Pd(II) precursors due to pre-reduced Pd(0) state .

- Pd(PPh₃)₄: Air-sensitive and requires strict inert conditions. Limited utility in electron-deficient substrates due to strong σ-donor PPh₃ ligands, which reduce oxidative addition rates .

Pd(OAc)₂ :

Stability and Handling

Pd₂(dba)₃·CHCl₃ :

Pd₂(dba)₃ :

Pd(PPh₃)₄ :

- Highly air-sensitive; decomposes rapidly upon exposure to oxygen .

Biologische Aktivität

Tris(dibenzylideneacetone)dipalladium-chloroform (Pd(dba)·CHCl) is a palladium complex that has garnered attention for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its applications in medicinal chemistry and potential therapeutic effects.

Chemical Structure and Properties

Chemical Formula: CHOPd·CHCl

Molecular Weight: 1035.11 g/mol

CAS Number: 52522-40-4

Appearance: Purple to black crystalline powder

Melting Point: 131–135 °C

Solubility: Moderately soluble in organic solvents, insoluble in water .

The biological activity of Pd(dba)·CHCl primarily stems from its role as a catalyst in various chemical reactions, which can lead to the formation of biologically active compounds. Its catalytic capabilities are utilized in:

- Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules, including pharmaceuticals.

- Cycloaddition Reactions: Enabling the synthesis of cyclic compounds that may exhibit biological activity .

Applications in Medicinal Chemistry

- Anticancer Activity:

- Synthesis of Bioactive Compounds:

Case Study 1: Synthesis of Amino Vinylindoles

In a study investigating the anticancer properties of amino vinylindoles, researchers utilized Pd(dba)·CHCl as a catalyst. The resulting compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Catalytic Enantioselective Synthesis

A recent publication highlighted the use of Pd(dba)·CHCl in enantioselective synthesis processes. The catalyst was combined with specific ligands to produce α-difunctionalized cyclic sulfones, which are valuable intermediates in drug development .

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 1035.11 g/mol |

| Melting Point | 131–135 °C |

| Solubility | Moderately soluble in organic solvents |

| Biological Activity | Anticancer activity, synthesis of bioactive compounds |

| Catalytic Applications | Cross-coupling, cycloaddition reactions |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Tris(dibenylideneacetone)dipalladium-chloroform adduct with high purity?

- Methodological Answer : The compound is synthesized via reaction of dibenzylideneacetone (dba) with sodium tetrachloropalladate under inert conditions. Key steps include:

-

Using degassed solvents (e.g., chloroform) to prevent oxidation of Pd(0) .

-

Recrystallization from chloroform to isolate the adduct, though purity may vary due to residual solvent or ligand dissociation .

-

Confirming purity via elemental analysis and X-ray crystallography to verify Pd-dba coordination .

Characterization Technique Key Parameters Detection Limits Elemental Analysis C, H, Pd content ±0.3% deviation X-ray Crystallography Pd-Pd distance 320 pm resolution

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Store under inert gas (e.g., argon) at 2–8°C to prevent decomposition via oxidation or ligand dissociation .

- Use gloveboxes for weighing and handling to avoid air/moisture exposure, which degrades catalytic activity .

- Monitor for color changes (red-brown to black), indicating Pd aggregation .

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

- Wear nitrile gloves and safety goggles to prevent skin/eye contact; rinse with water for 15 minutes if exposed .

- Avoid inhalation by using fume hoods during synthesis or reactions .

- Dispose of waste via certified hazardous waste services to comply with EPA/CLP regulations .

Advanced Research Questions

Q. How does the electronic structure of Pd₂(dba)₃·CHCl₃ influence its catalytic activity in cross-coupling reactions?

- Methodological Answer :

-

The Pd(0) centers coordinate with alkene moieties of dba ligands, creating a labile structure that facilitates ligand displacement during catalysis .

-

Chloroform stabilizes the adduct but may dissociate under reaction conditions, altering Pd reactivity .

-

Investigate using DFT calculations to map electron density distribution and predict catalytic sites .

Q. How can discrepancies in reported catalytic efficiencies be resolved?

- Methodological Answer :

- Experimental Variables :

- Purity of Pd₂(dba)₃·CHCl₃ (batch-dependent ligand ratios) .

- Solvent choice (e.g., toluene vs. THF) affecting Pd aggregation .

- Analytical Strategies :

- Use ICP-MS to quantify active Pd(0) species pre- and post-reaction .

- Compare turnover numbers (TON) under standardized conditions to isolate ligand effects .

Q. What strategies optimize ligand exchange kinetics in Pd₂(dba)₃·CHCl₃-mediated reactions?

- Methodological Answer :

- Pre-treat the catalyst with reducing agents (e.g., NaOt-Bu) to accelerate dba dissociation .

- Monitor ligand exchange via in-situ NMR or UV-Vis spectroscopy (λ = 450–500 nm for Pd-dba complexes) .

- Use sterically hindered phosphines (e.g., XPhos) to stabilize Pd intermediates and suppress off-pathway reactions .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for Pd₂(dba)₃·CHCl₃?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.